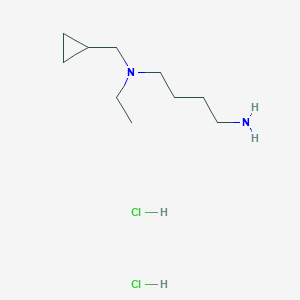
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride
Descripción general
Descripción
“N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that compounds with cyclopropylmethyl groups are often used in the field of medicinal chemistry due to their stability1.
Synthesis Analysis
The synthesis of compounds with cyclopropylmethyl groups often involves reactions with cyclopropane derivatives1. However, the specific synthesis process for “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” is not explicitly provided in the search results. However, compounds with cyclopropylmethyl groups are known to have unique structural properties, contributing to their stability1.Chemical Reactions Analysis
The specific chemical reactions involving “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” are not detailed in the search results. However, cyclopropylmethyl groups are known to participate in various chemical reactions due to their unique structural properties1.Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” are not explicitly listed in the search results. However, compounds with cyclopropylmethyl groups generally exhibit unique properties due to their structural characteristics1.Safety And Hazards
The safety data sheet for a similar compound, “1-(Cyclopropylmethyl)piperazine dihydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation3. However, the specific safety and hazard information for “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride” is not available in the search results.
Direcciones Futuras
Given the limited information available on “N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, comprehensive safety and hazard assessments would be beneficial. This could potentially uncover new applications for this compound in various fields, including medicinal chemistry.
Propiedades
IUPAC Name |
N'-(cyclopropylmethyl)-N'-ethylbutane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-2-12(8-4-3-7-11)9-10-5-6-10;;/h10H,2-9,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKDEBAOTCCETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCN)CC1CC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(cyclopropylmethyl)-N1-ethylbutane-1,4-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



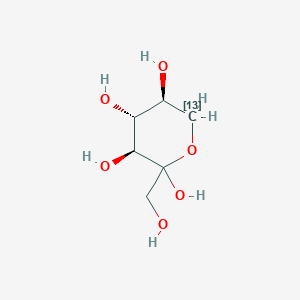
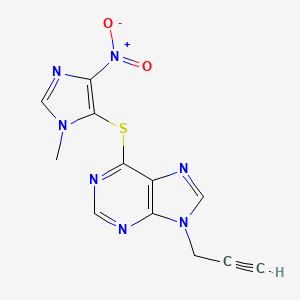
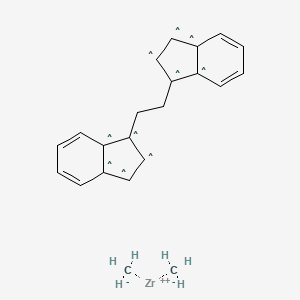
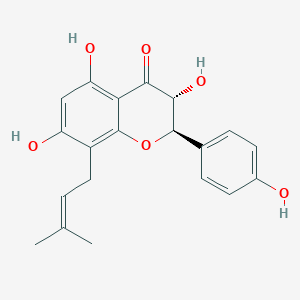
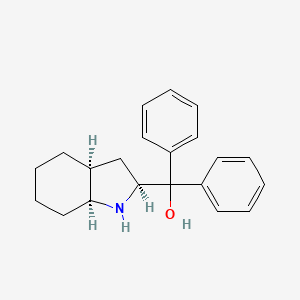
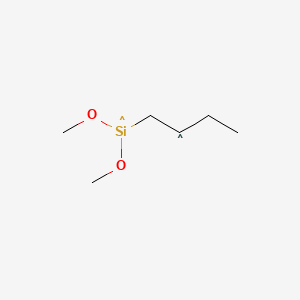



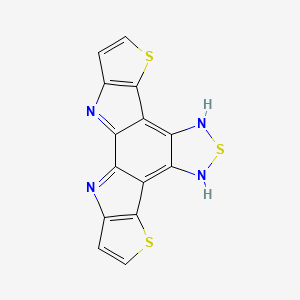

![[(1S,9R)-12-Acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate](/img/structure/B1493578.png)

![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)